Cas no 84358-13-4 (Boc-Inp-OH)

Boc-Inp-OH structure
Boc-Inp-OH structure
상품 이름:Boc-Inp-OH
CAS 번호:84358-13-4
MF:C11H19NO4
메가와트:229.27286362648
MDL:MFCD00076999
CID:60686
PubChem ID:392871

Boc-Inp-OH 화학적 및 물리적 성질

이름 및 식별자

    • N-Boc-Isonipecotic acid
    • 1-Boc-piperidine-4-carboxylicacid
    • N-Boc-DL-isonipecotic acid
    • 1-(tert-Butoxycarbonyl)isonipecotic acid
    • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
    • Boc-DL-Inp-OH
    • Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester
    • 1-(Tert-butoxycarbonyl)-carboxylic acid
    • N-BOC-4-Piperidinecarboxylic acid
    • 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid
    • 1-Boc-isonipecotic acid
    • 1-Benzyl-4-piperidine carboxylic acid
    • Boc-Inp-OH
    • Boc-isonipecotic acid
    • Boc-L-Inp-OH
    • Boc-piperidine-4-carboxylic acid
    • N-BOC-piperidine-4-carboxylic acid
    • 1-Boc-4-piperidinecarboxylic Acid
    • 1-Boc-piperidine-4-carboxylic acid
    • 1-Boc-4-piperidine carboxylic acid
    • 1-[(Tert-Butoxy)Carbonyl]Piperidine-4-Carboxylic Acid
    • 1-tert-Butoxycarbonylpiperidine-4-carboxylic acid
    • 1-(1,1-Dimethylethoxycarbonyl)piperidine-4-carboxylic acid
    • 1-(1,1-Dimethylethyl) 1,4-piperidinedicarboxylate
    • 1-(t-Butoxycarbonyl)-4-(carboxy)piperidine
    • 1-[(tert-Butyl)oxycarbonyl]piperidine-4-carboxylic acid
    • 1-[[(1,1-Dimethylethyl)oxy]carbonyl]-4-piperidinecarboxylic acid
    • 1-tert-Butoxycarbonyl-4-piperidinecarboxylic acid
    • 1-tert-Butoxycarbonylisonipecotic acid
    • 4-Carboxy-1-(tert-butoxycarbonyl)piperidine
    • 4-Carboxypiperidine-1-carboxylic acid tert-butyl ester
    • N-(tert-Butoxycarbonyl)isonipecotic acid
    • N-(tert-Butoxycarbonyl)isonipecotinic acid
    • N-(tert-Butyloxycarbonyl)isonipecotic acid
    • N-(tert-Butyloxycarbonyl)piperidine-4-carboxylic acid
    • N-tert-Butoxycarbonyl-4-piperidinecarboxylic acid
    • N-tert-Butoxycarbonyl-4-piperidylcarboxylic acid
    • NSC 693924
    • Piperidine-1,4-dicarboxylic acid mono tert-butyl ester
    • Piperidine-1,4-dicarboxylic acid mono-tert-butyl ester
    • tert-butyl 4-carboxy-1-piperidinecarboxylate
    • 4-carboxy-piperidine-1-carboxylic acid t-butyl ester
    • 174286-31-8
    • BOC-PIC(4)-OH
    • 1-t-butoxycarbonylisonipecotic acid
    • 1-t-butoxycarbonyl-iso-nipecotic acid
    • N-(t-Butoxycarbonyl)piperidine-4-carboxylic acid
    • 1-(tert-butoxycarbonyl)piperidin-4-carboxylic acid
    • EN300-13798
    • 1,4-Piperidinedicarboxylic-4-14C acid, 1-(1,1-dimethylethyl) ester (9CI)
    • N-Boc piperidine-4-carboxylic acid
    • 1-(1,1-dimethyethoxycarbonyl)-4-piperidinecarboxylic acid
    • 1-(tert-Butoxycarbonyl)-piperidine4-carboxylic acid
    • N-tert-Butyloxycarbonylpiperidin-4-carboxylic acid
    • 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
    • 1-((TERT-BUTYL)OXYCARBONYL)PIPERIDINE-4-CARBOXYLIC ACID
    • 1-(t-butoxycarbonyl)piperidine-4-carboxylic acid
    • 1-(tert-butoxy-carbonyl)piperidine-4-carboxylic acid
    • SMR000026550
    • 1-(tert-butoxy)carbonylpiperidine-4-carboxylic acid
    • 1-Boc-4-piperidinecarboxylic acid; 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid; BOC-Isonipecotic acid
    • STK894922
    • 1-Boc isonipecotic acid
    • AKOS000200169
    • 1-(((1,1-DIMETHYLETHYL)OXY)CARBONYL)-4-PIPERIDINECARBOXYLIC ACID
    • 1-(tert-butoxycarbonyl) piperidine-4-carboxylic acid
    • 1-(t-butoxycarbonyl)-piperidine-4-carboxylic acid
    • ALBB-014904
    • 174316-71-3
    • Maybridge1_004399
    • PD163260
    • 1-(tertbutoxycarbonyl)piperidine-4-carboxylic acid
    • 1-(tert-Butoxycarbonyl)-piperidine-4-carboxylic acid
    • piperidine-4-carboxylic acid, n-boc protected
    • Z94599681
    • N-t-Butoxycarbonyl-piperidine-4-carboxylic acid
    • 1-tert.Butyloxycarbonylpiperidine-4-carboxylic acid
    • 1-tert-butoxy carbonyl piperidine-4-carboxylic acid
    • N-tert-butoxycarbonyl isonipecotic acid
    • N-tertbutoxycarbonyl-4-piperidine carboxylic acid
    • 1 -tert-Butoxycarbonyl-piperidine4-carboxylic acid
    • Boc-Inp-OH, >=99.0% (HPLC)
    • piperidine- 1,4-dicarboxylic acid mono-tert-butyl ester
    • piperidine-1,4-dicarboxylic acid 1 -tert-butyl ester
    • F2158-1181
    • BP-11615
    • Oprea1_355601
    • 1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester
    • N-tert-butyloxycarbonylpiperidine-4-carboxylic acid
    • N-tert-butoxycarbonyl-4-piperidyl-carboxylic acid
    • 1-(1,1-dimethylethoxycarbonyl)-4-piperidinecarboxylic acid
    • N-t-butyloxycarbonylpiperidine-4-carboxylic acid
    • MLS000092026
    • BBL001410
    • 1-(tertbutoxycarbonyl)-piperidine-4-carboxylic acid
    • 1-(tert.butyloxycarbonyl)-piperidine-4-carboxylic acid
    • DB-001452
    • HMS553P23
    • 1-(tert-butoxycarbonyl)4-piperidinecarboxylic acid
    • 1-tert-butyloxycarbonylpiperidine-4-carboxylic acid
    • A811632
    • piperidine-1,4-dicarboxylic acid 1-tert butyl ester
    • 1-(1,1-dimethlethoxycarbonyl)-4-piperidinecarboxylic acid
    • 1-(TERT-BUTOXYCARBONYL)PIPERIDINE-4-CARBOXYLID ACID
    • NSC-693924
    • AB02932
    • HY-40013
    • n-tert-butoxycarbonyl-4-piperidine carboxylic acid
    • NSC693924
    • n-(tert-butoxycarbonyl)-isonipecotic acid
    • BCP27154
    • AC-1689
    • 1-t-butyloxycarbonylpiperidine-4-carboxylic acid
    • SCHEMBL43357
    • N-Boc isonipecotic acid
    • 1-t-Butoxycarbonylpiperidine-4-carboxylic Acid
    • CCG-238482
    • CS-B0844
    • N-t-butoxycarbonyl isonipecotic acid
    • SY002328
    • AS-5311
    • 1-t-butoxycarbonyl-4-carboxypiperidine
    • 1-BOC-piperidine4-carboxylic acid
    • 1-N-tert-BUTOXYCARBONYLISONIPECOTIC ACID
    • N-Boc-pperdne-4-carboxylc acd
    • DTXSID70233343
    • N-tert- butoxycarbonylisonipecotic acid
    • ChemDiv2_002867
    • N-tert-butoxycarbonylisonipecotic acid
    • B3241
    • DB-005600
    • 1-tert-butoxycarbonyl isonipecotic acid
    • MFCD00076999
    • Q-102991
    • 84358-13-4
    • 1-tert-Butoxycarbonyl-piperidine-4-carboxylic acid
    • 1-(tert-Butoxycarbonyl)-4-piperidine carboxylic acid
    • 1-tert.-butyloxycarbonyl-piperidine-4-carboxylic acid
    • UNII-AAZ2CAT47B
    • 1-tert-Butoxycarbonyl-4-carboxypiperidine
    • N-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
    • N-t-Butoxycarbonyl-4-carboxy-piperidine
    • AAZ2CAT47B
    • 1-t-butyloxycarbonyl-4-carboxypiperidine
    • HMS2312G23
    • NCI60_033613
    • Piperidine-1,4-dicarboxylicacidmono-tert-butylester
    • J-523519
    • Piperidine-1,4-dicarboxylic acid mono-t-butyl ester
    • 4-carboxy-piperidine-1-carboxylic acid-t-butyl ester
    • CHEMBL1730672
    • HMS1377C07
    • 1-{[(1,1-dimethylethyl)oxy]carbonyl}-4-piperidinecarboxylic acid
    • 1-{[(2-Methyl-2-propanyl)oxy]carbonyl}-4-piperidinecarboxylic aci d
    • 1-(1,1-Dimethylethyloxycarbonyl)-4-piperidine carboxylic acid
    • MDL: MFCD00076999
    • 인치: 1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
    • InChIKey: JWOHBPPVVDQMKB-UHFFFAOYSA-N
    • 미소: O=C(N1CCC(C(O)=O)CC1)OC(C)(C)C

계산된 속성

  • 정밀분자량: 229.13100
  • 동위원소 질량: 229.131
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 274
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 66.8
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.1
  • 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

  • 색과 성상: White to Yellow Solid
  • 밀도: 1.164
  • 융해점: 151.0 to 155.0 deg-C
  • 비등점: 353.2℃ at 760 mmHg
  • 플래시 포인트: 167.4℃
  • 수용성: Insoluble in water.
  • PSA: 66.84000
  • LogP: 1.65600
  • 용해성: 미확정

Boc-Inp-OH 보안 정보

Boc-Inp-OH 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    중국 세관 번호:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

Boc-Inp-OH 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L17527-1g
1-Boc-isonipecotic acid, 98+%
84358-13-4 98+%
1g
¥957.00 2022-07-14
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L17527-5g
1-Boc-isonipecotic acid, 98+%
84358-13-4 98+%
5g
¥3705.00 2022-07-14
Enamine
EN300-33779-10.0g
1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
84358-13-4 95%
10.0g
$32.0 2023-02-14
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B3241-1G
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid
84358-13-4 >96.0%(GC)(T)
1g
¥85.00 2023-06-14
ChemScence
CS-B0844-100g
1-Boc-piperidine-4-carboxylic acid
84358-13-4 ≥98.0%
100g
$45.0 2021-09-02
Enamine
EN300-33779-25.0g
1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
84358-13-4 95%
25.0g
$38.0 2023-02-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044589-1kg
Boc-Inp-OH
84358-13-4 98%
1kg
¥973.00 2024-07-28
MedChemExpress
HY-40013-25g
Boc-Inp-OH
84358-13-4 99.60%
25g
¥100 2024-04-15
TRC
B656728-25g
N-Boc-Isonipecotic Acid
84358-13-4
25g
$ 75.00 2022-06-07
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY002328-1000g
1-Boc-Piperidine-4-carboxylic Acid
84358-13-4 ≥98%
1000g
¥749.00 2024-07-09

Boc-Inp-OH 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  rt; 1 h, 80 °C
1.2 Reagents: Methylamine ,  Ammonia Solvents: Water ;  30 min, rt
1.3 Solvents: Water ;  pH 7.5, rt
참조
Reagent-Based Scaffold Diversity for DNA-Encoded Library Design: Solid Phase Synthesis of DNA-Tagged sp3-Rich Heterocycles by SnAP Chemistry
Skopic, Mateja Klika; et al, Organic Letters, 2022, 24(6), 1383-1387

합성회로 2

반응 조건
1.1 Solvents: 1,2-Dichloroethane ,  Water ;  20 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  5 min, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
참조
Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light
Xiong, Wenzhang; et al, Organic Letters, 2023, 25(17), 2948-2952

합성회로 3

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  25 h, 70 °C
참조
An efficient and economical procedure for the attachment of Boc-protected amino acids to chloromethyl resin
Han, Xiang; et al, Youji Huaxue, 2007, 27(4), 536-540

합성회로 4

반응 조건
1.1 Reagents: Sodium bromide ,  Selectfluor Solvents: Acetonitrile ,  Water ;  4 h, rt
참조
Oxidations of Alcohols, Aldehydes, and Diols Using NaBr and Selectfluor
Joshi, Harshit; et al, Journal of Organic Chemistry, 2023, 88(15), 11240-11252

합성회로 5

반응 조건
1.1 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ;  3 h, reflux
참조
Design and synthesis of tri-ring P3 benzamide-containing aminonitriles as potent, selective, orally effective inhibitors of cathepsin K
Palmer, James T.; et al, Journal of Medicinal Chemistry, 2005, 48(24), 7520-7534

합성회로 6

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  4 h, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication
Sindac, Janice A.; et al, Journal of Medicinal Chemistry, 2013, 56(22), 9222-9241

합성회로 7

반응 조건
1.1 Reagents: Sodium bromide ,  Selectfluor Solvents: Acetonitrile ,  Water ;  20 h, rt
참조
Oxidations of Alcohols, Aldehydes, and Diols Using NaBr and Selectfluor
Joshi, Harshit; et al, Journal of Organic Chemistry, 2023, 88(15), 11240-11252

합성회로 8

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  4 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
참조
Intermolecular cyclotrimerization of haloketoalkynes and internal alkynes: facile access to arenes and phthalides
Silvestri, A. P.; et al, Chemical Communications (Cambridge, 2020, 56(87), 13417-13420

합성회로 9

반응 조건
1.1 Reagents: Sodium tert-butoxide ,  1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane ,  Water ;  rt
1.2 Solvents: Water ;  acidified, rt
참조
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; et al, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

합성회로 10

반응 조건
1.1 Reagents: Sodium bromide ,  Water ,  Selectfluor Solvents: Acetonitrile ;  rt
참조
Oxidation of alcohols and oxidative cyclization of diols using NaBr and selectfluor
Joshi, Harshit; et al, ChemRxiv, 2023, 1, 1-42

합성회로 11

반응 조건
1.1 Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  rt; 6 - 7 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
참조
Synthesis of 3-(3-piperidyl)isoquinoline and 3-(4-piperidyl)isoquinoline
Kovalskiy, D. A.; et al, Chemistry of Heterocyclic Compounds (New York, 2009, 45(8), 957-964

합성회로 12

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
1.3 Reagents: Trimethylamine Solvents: 1,4-Dioxane ,  Water ;  7 h, 25 °C
참조
Targeting Serotonin 2A and Adrenergic α1 Receptors for Ocular Antihypertensive Agents: Discovery of 3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one Derivatives
Furlotti, Guido ; et al, ChemMedChem, 2018, 13(15), 1597-1607

합성회로 13

반응 조건
1.1 Catalysts: Triethylamine
참조
Esters of nipecotic and isonipecotic acids as potential anticonvulsants
Crider, A. Michael; et al, Journal of Pharmaceutical Sciences, 1982, 71(11), 1214-19

합성회로 14

반응 조건
1.1 Reagents: Triethylamine Solvents: Acetone ,  Water ;  12 h, rt
참조
Highly water-soluble derivatives of the anesthetic agent propofol: in vitro and in vivo evaluation of cyclic amino acid esters
Altomare, Cosimo; et al, European Journal of Pharmaceutical Sciences, 2003, 20(1), 17-26

합성회로 15

반응 조건
1.1 Reagents: Oxygen Solvents: Acetone ;  4 h, rt
참조
Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids
Shi, Hongwei; et al, Green Chemistry, 2022, 24(15), 5835-5841

합성회로 16

반응 조건
참조
Proline-Based Allosteric Inhibitors of Zika and Dengue Virus NS2B/NS3 Proteases
Millies, Benedikt ; et al, Journal of Medicinal Chemistry, 2019, 62(24), 11359-11382

Boc-Inp-OH Raw materials

Boc-Inp-OH Preparation Products

Boc-Inp-OH 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:84358-13-4)N-BOC-piperidine-4-carboxylic acid
sfd7513
순결:99.9%
재다:200kg
가격 ($):문의